N~1~-(3-METHOXYPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
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Overview
Description
N~1~-(3-METHOXYPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a methoxyphenyl group and a tetrazole ring connected via a sulfanyl linkage to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-METHOXYPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Sulfanyl Group: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Coupling with Methoxyphenyl Acetamide: The final step involves coupling the sulfanyl-tetrazole intermediate with 3-methoxyphenyl acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-METHOXYPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
N~1~-(3-METHOXYPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3-METHOXYPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the tetrazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-1,3-BENZODIOXOLE-5-CARBOXAMIDE: Shares the methoxyphenyl group but differs in the presence of a benzodioxole ring instead of a tetrazole ring.
4-Piperidinol, 1-[(3-methoxyphenyl)methyl]-: Contains a methoxyphenyl group but has a piperidinol structure instead of an acetamide and tetrazole combination.
Uniqueness
N~1~-(3-METHOXYPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is unique due to its combination of a methoxyphenyl group, a tetrazole ring, and a sulfanyl-acetamide linkage. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-16-11(13-14-15-16)19-7-10(17)12-8-4-3-5-9(6-8)18-2/h3-6H,7H2,1-2H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDOIIGHYRSTIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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